4,4'-Dihexyl-1,1'-bi(bicyclo[2.2.2]octane)
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Overview
Description
4,4’-Dihexyl-1,1’-bi(bicyclo[2.2.2]octane) is a unique organic compound characterized by its bicyclic structure. This compound features two bicyclo[2.2.2]octane units connected at the 1,1’ positions, with hexyl groups attached at the 4,4’ positions. The bicyclo[2.2.2]octane framework is known for its rigidity and stability, making it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dihexyl-1,1’-bi(bicyclo[2.2.2]octane) typically involves multiple steps, starting from simpler bicyclic precursors. One common method includes the Diels-Alder reaction, followed by alkylation and ring-closing metathesis . The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade catalysts, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 4,4’-Dihexyl-1,1’-bi(bicyclo[2.2.2]octane) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or other functional groups back to alcohols or alkanes.
Substitution: Halogenation and other substitution reactions can introduce new functional groups into the bicyclic framework.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogens (Cl2, Br2) or other electrophiles in the presence of a catalyst.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
4,4’-Dihexyl-1,1’-bi(bicyclo[2.2.2]octane) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential use in developing new pharmaceuticals with improved stability and bioavailability.
Industry: Utilized in the production of advanced materials, including polymers and composites, due to its rigidity and stability
Mechanism of Action
The mechanism of action of 4,4’-Dihexyl-1,1’-bi(bicyclo[2.2.2]octane) depends on its specific application. In chemical reactions, its rigid bicyclic structure can influence the reactivity and selectivity of the compound. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through hydrophobic interactions and steric effects .
Comparison with Similar Compounds
Bicyclo[2.2.2]octane: The parent structure without hexyl groups.
Cubane: Another rigid, cage-like structure with different geometric properties.
Bicyclo[1.1.1]pentane: A smaller bicyclic compound with different reactivity.
Properties
CAS No. |
80060-70-4 |
---|---|
Molecular Formula |
C28H50 |
Molecular Weight |
386.7 g/mol |
IUPAC Name |
1-hexyl-4-(4-hexyl-1-bicyclo[2.2.2]octanyl)bicyclo[2.2.2]octane |
InChI |
InChI=1S/C28H50/c1-3-5-7-9-11-25-13-19-27(20-14-25,21-15-25)28-22-16-26(17-23-28,18-24-28)12-10-8-6-4-2/h3-24H2,1-2H3 |
InChI Key |
ZTFLAUFBHKHSJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC12CCC(CC1)(CC2)C34CCC(CC3)(CC4)CCCCCC |
Origin of Product |
United States |
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